An In-depth Technical Guide to 2-Methoxy-2-phenylethan-1-amine (CAS 3490-79-7)
An In-depth Technical Guide to 2-Methoxy-2-phenylethan-1-amine (CAS 3490-79-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-Methoxy-2-phenylethan-1-amine, a chiral amine with significant potential in pharmaceutical and organic synthesis.
Molecular Overview and Significance
2-Methoxy-2-phenylethan-1-amine, with the CAS number 3490-79-7, is a primary amine featuring a phenyl and a methoxy group attached to the same chiral center. Its structure is of particular interest to medicinal chemists and synthetic organic chemists due to the presence of a stereocenter and functional groups that allow for a variety of chemical transformations. The phenethylamine scaffold is a common motif in many biologically active compounds, and the introduction of a methoxy group can significantly influence the molecule's pharmacological and pharmacokinetic properties.[1]
The chiral nature of this compound makes it a valuable building block for the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 2-Methoxy-2-phenylethan-1-amine is limited in publicly available literature, computed properties provide valuable insights.
Table 1: Physicochemical Properties of 2-Methoxy-2-phenylethan-1-amine
| Property | Value | Source |
| CAS Number | 3490-79-7 | PubChem[2] |
| Molecular Formula | C₉H₁₃NO | PubChem[2] |
| Molecular Weight | 151.21 g/mol | PubChem[2] |
| IUPAC Name | 2-methoxy-2-phenylethanamine | PubChem[2] |
| XLogP3 (Predicted) | 0.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
| Monoisotopic Mass | 151.099714038 Da | PubChem[2] |
Spectroscopic Data:
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¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl group, a singlet for the methoxy protons, and signals for the methylene and methine protons of the ethylamine chain. The chemical shifts and coupling patterns would be indicative of the specific connectivity.
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¹³C NMR: The spectrum would display signals for the carbon atoms of the phenyl ring, the methoxy carbon, and the two carbons of the ethylamine backbone.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether, and C=C stretching of the aromatic ring.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group, the amine group, and cleavage of the ethyl chain. Predicted mass spectrometry data suggests a [M+H]⁺ peak at m/z 152.10700.[3]
Synthesis and Reactivity
A specific, detailed synthesis protocol for 2-Methoxy-2-phenylethan-1-amine is not widely published. However, a plausible and efficient synthetic route can be designed starting from its corresponding alcohol, 2-methoxy-2-phenylethanol. This multi-step synthesis leverages well-established organic transformations.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for 2-Methoxy-2-phenylethan-1-amine.
Step-by-Step Methodology (Inferred):
Step 1: Activation of the Hydroxyl Group of 2-Methoxy-2-phenylethanol
The primary alcohol group of 2-methoxy-2-phenylethanol needs to be converted into a good leaving group to facilitate nucleophilic substitution.
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Protocol:
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Dissolve 2-methoxy-2-phenylethanol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Add a base, such as triethylamine or pyridine, to the solution.
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Slowly add a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) or a halogenating agent (e.g., thionyl chloride) to the stirred solution.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Work up the reaction by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrating under reduced pressure to yield the activated intermediate.
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Step 2: Nucleophilic Substitution to Introduce the Amine Functionality
The activated intermediate can then be converted to the desired primary amine.
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Protocol A (via Azide Reduction):
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Dissolve the activated intermediate in a polar aprotic solvent like dimethylformamide (DMF).
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Add sodium azide (NaN₃) and heat the reaction mixture to facilitate the SN2 reaction.
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After the reaction is complete (monitored by TLC), cool the mixture and perform an aqueous workup to isolate the azide intermediate.
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Reduce the azide to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
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Purify the final product, 2-Methoxy-2-phenylethan-1-amine, by distillation or column chromatography.
-
-
Protocol B (Direct Amination):
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Alternatively, the activated intermediate can be reacted with a source of ammonia or a protected amine equivalent. This may require higher temperatures and pressures.
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Reactivity Profile:
The reactivity of 2-Methoxy-2-phenylethan-1-amine is dictated by its primary amine and ether functional groups.
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Amine Group: The primary amine is nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides and imines, respectively. It can also be alkylated and can form salts with acids.
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Ether Group: The methoxy group is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions (e.g., with HBr or HI).[4]
Applications in Drug Development and Organic Synthesis
The unique structural features of 2-Methoxy-2-phenylethan-1-amine make it a valuable tool for researchers in several areas:
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Chiral Building Block: As a chiral amine, it is a key starting material or intermediate in the asymmetric synthesis of complex molecules.[1] This is particularly relevant in the pharmaceutical industry, where the enantiomeric purity of a drug can be critical for its efficacy and safety.
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Pharmaceutical Scaffolding: The phenethylamine core is present in a wide range of neuroactive compounds.[1] Modifications of this scaffold, including the introduction of a methoxy group, can be used to explore structure-activity relationships (SAR) in drug discovery programs targeting various receptors and enzymes in the central nervous system.
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Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, this compound can be utilized in the synthesis of novel agrochemicals and other fine chemicals where chirality and specific functional groups are required.[1]
Safety and Handling
While a specific safety data sheet (SDS) for 2-Methoxy-2-phenylethan-1-amine is not widely available, data from closely related phenethylamine derivatives and GHS classifications from PubChem provide essential safety guidance.[2]
GHS Hazard Statements (from PubChem): [2]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE):
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Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
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Wear appropriate personal protective equipment, including:
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Chemical-resistant gloves (e.g., nitrile).
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Safety goggles or a face shield.
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A lab coat.
-
-
Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.
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Prevent the formation of aerosols.
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Use non-sparking tools and take precautions against static discharge.
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
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If Swallowed: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
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If on Skin: Remove contaminated clothing and wash the affected area with soap and water.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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If Inhaled: Move the person to fresh air and keep them comfortable for breathing.
Conclusion
2-Methoxy-2-phenylethan-1-amine is a chiral amine with significant potential as a building block in the synthesis of complex, high-value molecules. Its unique combination of a phenethylamine scaffold, a chiral center, and a methoxy group makes it a versatile tool for researchers in drug discovery, medicinal chemistry, and materials science. While detailed experimental data is still emerging, this guide provides a solid foundation of its properties, a plausible synthetic route, and essential safety information to enable its effective and safe use in the laboratory.
References
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PubChem. 2-Methoxy-2-phenylethan-1-amine. National Center for Biotechnology Information. [Link]
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PubChemLite. 2-methoxy-2-phenylethan-1-amine (C9H13NO). Université du Luxembourg. [Link]
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Wikipedia. 2C-T. [Link]
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TSI Journals. Organic CHEMISTRY. [Link]
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ResearchGate. How can I replace methoxy with amine?. [Link]
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Chemdad. 2-METHOXY-2-PHENYLETHANOL. [Link]
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ChemSynthesis. 2-methoxy-2-phenylethanol. [Link]
- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
-
Stenutz. 2-methoxy-2-phenylethanol. [Link]
- Google Patents. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
-
American Chemical Society. 2-Phenylethylamine. [Link]
-
FooDB. Showing Compound 2-Phenylethylamine (FDB010580). [Link]
